molecular formula C23H14BrNO4 B2803471 N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 154267-55-7

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2803471
CAS No.: 154267-55-7
M. Wt: 448.272
InChI Key: QYLIKHQODQYGGJ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chemical entity designed for research purposes, integrating a coumarin core with a carboxamide functionality. This compound is part of a class of molecules recognized for their significant potential in pharmacological and chemical research. The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities. Coumarin derivatives have been extensively investigated as antitumor agents , with some analogs demonstrating potent activity against diverse cancer cell lines, including breast (MCF-7) and lung (A549) cancers . The structural motif of an N-(4-bromophenyl) carboxamide linked to a heterocyclic core has also been documented in antimicrobial research, showing efficacy against drug-resistant bacterial strains . This specific compound features a unique 2-benzoyl substitution on the aniline ring, a modification that may influence its molecular conformation, intermolecular interactions, and binding affinity to biological targets. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a probe for studying structure-activity relationships (SAR) in the development of new therapeutic agents. Its mechanism of action is not predefined and requires empirical investigation, which may involve targeting cellular pathways relevant to oncology or microbiology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrNO4/c24-16-10-11-19(17(13-16)21(26)14-6-2-1-3-7-14)25-22(27)18-12-15-8-4-5-9-20(15)29-23(18)28/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIKHQODQYGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Bromophenyl Intermediate: The initial step involves the bromination of a benzoyl phenyl compound to introduce the bromine atom at the desired position.

    Coupling with Chromene Derivative: The brominated intermediate is then coupled with a chromene derivative under specific reaction conditions, often involving a base catalyst and an appropriate solvent.

    Amidation Reaction: The final step involves the amidation of the coupled product to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, biological activities, and synthesis pathways:

Compound Name R-Group Substituents Biological Activity Synthesis Method Key Reference(s)
N-(2-Benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide 2-Benzoyl-4-bromophenyl Under investigation Not explicitly described in evidence
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide (12) 4-Sulfamoylphenyl Antimicrobial Reflux in acetic acid with sodium acetate
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (8) 4-Methoxyphenethyl Anticancer (in vitro) Amidation via ethyl ester intermediate
1,2,3-Triazole-chromenone carboxamide (17) 1-(3,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl Anti-Alzheimer’s (AChE IC₅₀ = 1.80 µM) Click chemistry with triazole linkage
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Bromo, 2,4-dimethylphenyl Not specified Halogenation and amidation
4-(1-(4-Chlorobenzyl)-1H-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-carboxamide (169) 4-Chlorobenzyl-triazole, 4-fluorophenethyl Antiproliferative (cancer cell lines) Cu-catalyzed azide-alkyne cycloaddition

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 1,2,3-triazole-chromenone derivative (Compound 17) exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.80 µM), attributed to the triazole group’s ability to form hydrogen bonds with the enzyme’s catalytic site . In contrast, the 4-sulfamoylphenyl analogue (Compound 12) shows antimicrobial activity, likely due to the sulfonamide group’s role in disrupting bacterial folate synthesis . The 4-methoxyphenethyl substituent in Compound 8 enhances lipophilicity, improving membrane permeability for anticancer activity .

Synthetic Pathways: Acidic Media Synthesis: Compounds like 12 and 36a,b (N-aryl-2-oxo-2H-chromene-3-carboxamides) are synthesized in aqueous acetic acid under reflux, favoring iminolactone ring opening and amidation . Eco-Friendly Approaches: highlights a green synthesis route for 2-oxo-carboxamides using ethanol/water mixtures, reducing hazardous byproducts .

Halogenation Impact :

  • Bromine at the 4-position (as in the target compound) may enhance binding to hydrophobic enzyme pockets compared to chlorine in Compound 169 .

Physicochemical Properties

Property Target Compound Compound 12 Compound 17
Molecular Weight ~450 g/mol (estimated) 342.3 g/mol 547.6 g/mol
LogP (Lipophilicity) High (due to Br and benzoyl) Moderate (sulfonamide) High (triazole and Me)
Solubility Low (non-polar substituents) Moderate (polar sulfamoyl) Low (bulky triazole)

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., HCl or Knoevenagel conditions) .

Amidation : Coupling the chromene-3-carboxylic acid intermediate with 2-benzoyl-4-bromoaniline using coupling agents like EDCI/HOBt in anhydrous DMF or THF. Optimize stoichiometry (1.2:1 amine:acid ratio) to minimize side products .

  • Critical Parameters : Reaction temperature (0–5°C for amidation), solvent purity, and chromatographic purification (silica gel with ethyl acetate/hexane) improve yield (>65%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the chromene backbone, benzoyl/bromo substituents, and amide conformation. Use SHELX software for refinement .
  • NMR : ¹H/¹³C NMR (DMSO-d6) identifies key protons (e.g., chromene C=O at δ 160–165 ppm, aromatic protons at δ 7.2–8.3 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (chromene C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). HPLC monitoring shows bromine’s electron-withdrawing effect enhances thermal stability but increases hydrolysis risk in alkaline conditions (pH > 9) .
  • Mitigation : Store in anhydrous, dark conditions at 4°C. Use buffered solutions (pH 6–7) for biological assays .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends emerge when modifying the benzoyl and bromophenyl groups in this chromene carboxamide?

  • Methodological Answer :
  • SAR Protocol :

Synthesize analogs (e.g., replace bromine with Cl/I; substitute benzoyl with acetyl).

Test in vitro bioactivity (e.g., kinase inhibition, cytotoxicity).

  • Key Findings :
  • Bromine : Enhances lipophilicity (logP ↑ by 0.5) and binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
  • Benzoyl Group : Critical for π-π stacking with aromatic residues in target proteins (e.g., EGFR-TK) .

Q. How can researchers resolve contradictory data regarding this compound’s cytotoxicity across different cancer cell lines?

  • Methodological Answer :
  • Experimental Design :

Standardize assay conditions (e.g., MTT assay, 48h exposure, 10% FBS).

Validate cell line authenticity (STR profiling) and control for efflux pumps (e.g., P-gp inhibitors in multidrug-resistant lines) .

  • Analysis : Use Chou-Talalay synergy/antagonism models to assess combinatorial effects with chemotherapeutics .

Q. What computational strategies effectively predict binding modes of this compound with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Docking Workflow :

Prepare ligand (optimize geometry with Gaussian09, B3LYP/6-31G*).

Use AutoDock Vina/Glide for docking to crystal structures (e.g., PDB: 1M17 for EGFR).

  • Validation : Compare MD simulation results (100 ns) with experimental IC50 values. Bromophenyl shows strong van der Waals interactions in kinase ATP pockets .

Q. What orthogonal assays confirm the compound’s mechanism of action when initial biochemical data conflict with phenotypic observations?

  • Methodological Answer :
  • Orthogonal Approaches :

SPR/BLI : Measure real-time binding kinetics to purified targets (KD < 1 µM suggests direct interaction) .

RNA-seq : Identify differentially expressed genes post-treatment (e.g., apoptosis markers BAX/BCL2 ratio) .

  • Case Study : Discrepancies in ROS induction (flow cytometry vs. DCFH-DA assay) resolved via ESR spectroscopy .

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